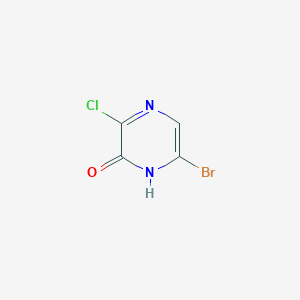

6-Bromo-3-chloropyrazin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-7-3(6)4(9)8-2/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGJYDSIMLXEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410166-55-0 | |

| Record name | 6-bromo-3-chloro-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazinone Heterocycles in Contemporary Chemical Research

The pyrazinone core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov This is evidenced by its presence in a variety of biologically active molecules. Pyrazinone derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities. nih.gov The versatility of the pyrazinone ring allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. This adaptability has made pyrazinone-based compounds a focal point in the quest for novel therapeutic agents. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Chloropyrazin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group in the pyrazinone ring activates the halide-bearing carbons (C3 and C6) towards nucleophilic attack. This activation facilitates addition-elimination mechanisms typical of nucleophilic aromatic substitution (SNAr). youtube.com The process generally involves the attack of a nucleophile on the electron-deficient ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the expulsion of a halide leaving group to restore aromaticity. nih.gov

Chemoselectivity and Regioselectivity in Halogen Displacement

In a molecule with two different halogen substituents like 6-bromo-3-chloropyrazin-2(1H)-one, the outcome of SNAr reactions is dictated by chemoselectivity (which halogen is replaced) and regioselectivity (at which position the reaction occurs). Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the trend I > Br > Cl > F, which is related to the stability of the departing halide anion and the polarizability of the carbon-halogen bond.

In this specific pyrazinone, the C-Br bond is typically more labile than the C-Cl bond. Therefore, under standard SNAr conditions, nucleophilic attack is expected to preferentially displace the bromide at the C6 position. However, the regioselectivity is also influenced by the electronic environment of each carbon atom. The C3 position is adjacent to the NH group of the lactam and a ring nitrogen, while the C6 position is flanked by two ring nitrogens (one being part of the lactam).

The precise outcome can be influenced by several factors:

Nucleophile: Hard nucleophiles (like alkoxides or primary amines) may favor reaction at one position, while softer nucleophiles (like thiols) might exhibit different selectivity.

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize intermediates and transition states differently, influencing the reaction pathway. For instance, in studies on other dihaloheterocycles, solvent choice has been shown to switch the preferred site of substitution. nih.gov

Reaction Conditions: Temperature and the presence of additives or bases can alter the reaction's selectivity.

While direct experimental data for this compound is not extensively published, studies on analogous dihalopyridines and dihalopyrazines show that selective mono-substitution is achievable. For example, in 2,6-dichloropyridines, the regioselectivity of amination can be controlled by the nature of substituents at the C3 position. nih.gov This suggests that the electronic and steric environment around the C3 and C6 positions in this compound would similarly govern its reactivity.

| Nucleophile (NuH) | Expected Major Product | Rationale |

| Primary/Secondary Amine | 6-Amino-3-chloropyrazin-2(1H)-one | Preferential displacement of the more reactive bromide over chloride. |

| Alcohol (in presence of base) | 6-Alkoxy-3-chloropyrazin-2(1H)-one | Preferential displacement of bromide. |

| Thiol (in presence of base) | 6-Thioether-3-chloropyrazin-2(1H)-one | Preferential displacement of bromide. |

Table 1. Predicted Chemoselectivity in SNAr Reactions of this compound. This table is based on general principles of halogen reactivity in SNAr reactions.

Mechanistic Investigations of Tele-Substitution in Pyrazinone Systems

An interesting and less common reaction pathway observed in related heterocyclic systems is tele-substitution. This is a substitution reaction where the incoming nucleophile attacks a position other than the one bearing the leaving group. researchgate.net In pyrazinone and triazolopyrazine systems, this has been observed where a nucleophile appears to attack a carbon atom two or more bonds away from the halogen being displaced. wikipedia.orgderpharmachemica.com

The proposed mechanism for tele-substitution often involves a series of addition, isomerization, and elimination steps. Conditions that have been found to favor this pathway include the use of softer nucleophiles, less polar solvents, and an increase in the equivalents of the nucleophile. wikipedia.orgderpharmachemica.com The nature of the halogen also plays a role, with larger halogens like iodine and bromine being more prone to facilitating this transformation than chlorine. derpharmachemica.com While not yet documented for this compound itself, the potential for this unusual reactivity pattern exists, particularly with softer nucleophiles or under specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for derivatizing this compound. The differential reactivity of the C-Br and C-Cl bonds is crucial for achieving selective couplings. In palladium catalysis, the oxidative addition step is typically faster for aryl bromides than for aryl chlorides, allowing for selective reaction at the C6 position.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is a widely used method for creating C-C bonds. harvard.edu For this compound, a Suzuki coupling would be expected to occur selectively at the C6 position, replacing the bromine atom.

A typical reaction would involve:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand, or pre-formed palladium catalysts.

Boron Reagent: An aryl or vinyl boronic acid or boronic ester.

Base: An inorganic base such as Na₂CO₃, K₂CO₃, or K₃PO₄.

Solvent: A mixture of an organic solvent (like toluene (B28343), dioxane, or DMF) and water.

The choice of ligand can be critical in overcoming challenges and controlling selectivity, especially in complex heterocyclic systems. nih.gov In related dihalopyrazine systems, the electronic nature of substituents has been shown to direct the site of the Suzuki coupling. For instance, in 2,6-dihalopyrazines, an electron-donating amino group at C3 directs coupling to the adjacent C2 position, whereas electron-withdrawing groups direct it to the C6 position. rsc.org This highlights the potential to control the reactivity of the pyrazinone system through electronic tuning.

| Boronic Acid | Ligand | Base | Expected Product |

| Phenylboronic acid | PPh₃ | Na₂CO₃ | 6-Phenyl-3-chloropyrazin-2(1H)-one |

| 4-Methoxyphenylboronic acid | SPhos | K₃PO₄ | 3-Chloro-6-(4-methoxyphenyl)pyrazin-2(1H)-one |

| Vinylboronic acid pinacol (B44631) ester | XPhos | K₂CO₃ | 3-Chloro-6-vinylpyrazin-2(1H)-one |

Table 2. Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C6 Position. This table presents typical conditions based on established Suzuki-Miyaura protocols for related aryl bromides. harvard.edursc.orgnih.gov

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Couplings

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing aniline (B41778) derivatives and other nitrogen-containing heterocycles. Similar to the Suzuki coupling, this reaction can be performed selectively on this compound at the more reactive C-Br bond.

Key components for a successful Buchwald-Hartwig amination include:

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.

Ligand: Bulky, electron-rich phosphine ligands are essential. Generations of ligands (e.g., BINAP, XPhos, RuPhos) have been developed to couple a wide range of amines, including primary, secondary, and even ammonia (B1221849) equivalents. wikipedia.org

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common.

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. chemspider.com

The reaction is highly versatile and can be extended to form C-O and C-S bonds by coupling with alcohols or thiols, respectively. The chemoselectivity remains a key advantage, enabling the installation of an amino group at C6 while preserving the chlorine at C3 for subsequent transformations.

| Amine/Nucleophile | Ligand | Base | Expected Product |

| Aniline | XPhos | NaOtBu | 3-Chloro-6-(phenylamino)pyrazin-2(1H)-one |

| Morpholine | RuPhos | K₂CO₃ | 3-Chloro-6-morpholinopyrazin-2(1H)-one |

| Phenol | BippyPhos | K₃PO₄ | 3-Chloro-6-phenoxypyrazin-2(1H)-one |

Table 3. Illustrative Conditions for Selective Buchwald-Hartwig Couplings at the C6 Position. This table presents typical conditions based on established protocols for related aryl bromides. nih.govlibretexts.orgresearchgate.net

Other Functional Group Transformations

Beyond reactions at the halogenated positions, the this compound molecule possesses other functional groups that could undergo chemical transformations. The lactam (cyclic amide) functionality contains an N-H bond that can be a site for alkylation or acylation under appropriate basic conditions. This would allow for modification at the N1 position, introducing further diversity into the molecular scaffold.

Furthermore, the pyrazinone ring itself can be subject to reduction. Depending on the reagents and conditions, the C=C double bond or the carbonyl group could be reduced. Catalytic hydrogenation, for example, could potentially reduce the double bond, leading to a dihydropyrazinone structure, although this might also lead to dehalogenation. The development of specific reactions for these transformations would further expand the synthetic utility of this versatile heterocyclic core.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

The pyrazinone ring of this compound possesses two nitrogen atoms, N1 and N4, and a lactam-like structure, which are the primary sites for alkylation and acylation reactions. The presence of a proton at the N1 position makes it a nucleophilic center amenable to substitution.

Alkylation:

The N-alkylation of 2(1H)-pyrazinones is a common transformation. nih.govrsc.org In the case of this compound, the N1 position is expected to be the primary site of alkylation under basic conditions. The reaction typically proceeds by deprotonation of the N1-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a nucleophilic pyrazinone anion. This anion then readily reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding N1-alkylated product. The general reaction scheme is depicted below:

Acylation:

Similar to alkylation, N-acylation at the N1 position of this compound is a feasible transformation. The reaction would typically involve the use of an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the liberated acid. The resulting N1-acylated pyrazinone would feature an amide linkage at the N1 position.

Carbon Alkylation:

Alkylation at the carbon centers of the pyrazinone ring is less common and generally requires more specific reaction conditions, often involving organometallic reagents. The electron-deficient nature of the pyrazinone ring, further enhanced by the electron-withdrawing chloro and bromo substituents, might allow for nucleophilic addition-elimination reactions at the carbon atoms, but specific examples for this compound are not documented.

Reductive and Oxidative Processes Affecting the Pyrazinone Core

The pyrazinone core of this compound can undergo both reductive and oxidative transformations, leading to significant structural modifications.

Reductive Processes:

A key reductive pathway for 2(1H)-pyrazinones involves the conversion of the pyrazinone ring to a pyrazine (B50134) ring. rsc.org This transformation effectively removes the carbonyl oxygen and introduces a double bond, resulting in a fully aromatic pyrazine system. While specific reducing agents for this compound are not reported, general methods for this conversion on related systems have been described. For instance, treatment with a halogenating agent like phosphorus oxybromide (POBr3) can convert the carbonyl group into a bromo substituent, which can then be subjected to reductive dehalogenation or participate in cross-coupling reactions to afford the corresponding pyrazine. rsc.org

Another potential reductive pathway could involve the reduction of the double bond within the pyrazinone ring to yield a dihydropyrazinone derivative. However, the stability of the aromatic-like pyrazinone system makes this a less favored process under standard conditions.

Oxidative Processes:

The oxidation of the pyrazinone core of this compound is not well-documented. In general, the pyrazinone ring is relatively stable to oxidation due to its electron-deficient nature. However, under harsh oxidative conditions, degradation of the ring system could occur. It is also conceivable that the nitrogen atoms could be oxidized to form N-oxides, a common reaction for nitrogen-containing heterocycles. The presence of the electron-withdrawing halogen atoms would likely decrease the susceptibility of the ring to oxidative cleavage.

Derivatization Strategies and Functionalization of 6 Bromo 3 Chloropyrazin 2 1h One

Introduction of Diverse Substituents via Halogen Reactivity

The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 3-position, is a key feature of 6-Bromo-3-chloropyrazin-2(1H)-one. This dihalogenated pattern allows for selective manipulation through various cross-coupling reactions, with the differential reactivity of the C-Br and C-Cl bonds often dictating the outcome. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling site-selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the pyrazinone with a variety of boronic acids or esters. The higher reactivity of the C-Br bond typically allows for selective substitution at the 6-position while leaving the chloro substituent intact. This has been demonstrated in related dihalopyrazine systems where mono-Suzuki coupling occurs preferentially at the bromo-substituted position. rsc.org For instance, the reaction of 2,5-dibromo-3-methoxypyrazine (B1588872) with a boronic acid derivative results in substitution at the C2 position, which is adjacent to the methoxy (B1213986) group and analogous to the C6 position in the title compound. rsc.org

Buchwald-Hartwig Amination: This reaction provides a direct route to introduce nitrogen-based substituents, which are prevalent in many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the selective amination at the 6-position is anticipated due to the greater lability of the C-Br bond. This selectivity is a common theme in the functionalization of dihaloheterocycles.

Below is a table summarizing potential selective cross-coupling reactions at the C-6 position:

| Coupling Reaction | Reagent | Catalyst/Ligand (Example) | Product Type |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl/heteroaryl-3-chloropyrazin-2(1H)-one |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | 6-(Amino)-3-chloropyrazin-2(1H)-one |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-3-chloropyrazin-2(1H)-one |

| Stille | Organostannane | Pd(PPh₃)₄ | 6-Alkyl/aryl-3-chloropyrazin-2(1H)-one |

Subsequent functionalization at the C-3 position can then be achieved under more forcing conditions, allowing for the synthesis of di-substituted pyrazinones.

Functionalization at the Ring Nitrogen (N-1)

The lactam nitrogen (N-1) of the pyrazinone ring offers another site for derivatization, most commonly through N-alkylation. This modification can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, and can also influence its biological activity and metabolic stability.

The N-H proton of the pyrazinone is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the N-1 position. The choice of base and solvent is critical to control the regioselectivity of the alkylation, especially in cases where O-alkylation at the carbonyl oxygen could be a competing pathway. In related systems like NH-1,2,3-triazoles, regioselective N-alkylation has been achieved using potassium carbonate in DMF. organic-chemistry.org

A general scheme for N-1 alkylation is presented below:

Table 2: N-1 Alkylation of this compound

| Reagent | Base (Example) | Solvent (Example) | Product |

| Alkyl Halide (R-X) | K₂CO₃ | DMF | 1-Alkyl-6-bromo-3-chloropyrazin-2(1H)-one |

| Benzyl Bromide | NaH | THF | 1-Benzyl-6-bromo-3-chloropyrazin-2(1H)-one |

| Michael Acceptors | DBU | Acetonitrile | 1-(Substituted ethyl)-6-bromo-3-chloropyrazin-2(1H)-one |

Regioselective Derivatization Strategies for Multisubstituted Pyrazinones

The synthesis of multisubstituted pyrazinones from this compound hinges on the ability to control the regioselectivity of the functionalization steps. The inherent reactivity differences between the C-Br, C-Cl, and N-H bonds provide a basis for a rational synthetic strategy.

A common approach involves a stepwise functionalization sequence:

N-Alkylation: The initial step often involves the protection or functionalization of the N-1 position. This can prevent side reactions in subsequent steps and introduce a desired substituent early in the synthesis.

Selective C-6 Functionalization: Taking advantage of the higher reactivity of the C-Br bond, a cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is performed to introduce the first point of diversity at the 6-position.

C-3 Functionalization: The remaining chloro substituent at the C-3 position can then be replaced under different, often more vigorous, reaction conditions. This allows for the introduction of a second, different substituent.

This stepwise approach provides a high degree of control and allows for the synthesis of a wide array of trisubstituted pyrazinone derivatives with diverse substitution patterns. The specific choice of catalysts, ligands, and reaction conditions at each step is crucial for achieving high yields and selectivities. For instance, the use of specific phosphine (B1218219) ligands can significantly influence the outcome of palladium-catalyzed cross-coupling reactions.

The ability to selectively functionalize each position of the this compound scaffold underscores its importance as a versatile starting material in the synthesis of complex, biologically active molecules. The strategic application of modern synthetic methodologies allows for the precise and controlled introduction of various substituents, facilitating the exploration of structure-activity relationships and the development of new drug candidates.

Advanced Spectroscopic Characterization in Academic Research of 6 Bromo 3 Chloropyrazin 2 1h One

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Normal Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful method for identifying the functional groups and elucidating the molecular structure of 6-Bromo-3-chloropyrazin-2(1H)-one. These techniques probe the vibrational modes of the molecule, providing a unique "fingerprint" that is characteristic of its composition and bonding arrangement.

In the FT-IR spectrum of a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, characteristic absorption bands are observed that can be correlated to specific functional groups. For instance, the N-H stretching vibration is typically seen around 3300 cm⁻¹, while the C=O stretching absorption appears near 1638 cm⁻¹. researchgate.net The presence of halogens is also evident, with C-Cl stretching vibrations absorbing around 738 cm⁻¹ and C-Br stretching vibrations appearing at approximately 576 cm⁻¹. researchgate.net While these values are for a different molecule, they provide a reference for interpreting the spectrum of this compound, where similar functional groups are present. The analysis of these vibrational modes is crucial for confirming the molecular structure and for computational vibrational analysis.

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be active in one and inactive in the other. This complementarity allows for a more complete vibrational assignment. For instance, in hexahalo complexes, which share the feature of halogen-metal bonds, certain bending modes are forbidden in both infrared and Raman spectra under high symmetry, but become observable under lower symmetry conditions. nih.gov This principle can be applied to the analysis of this compound to understand its molecular symmetry.

Detailed analysis of the FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a normal mode analysis. This involves assigning specific vibrational frequencies to the corresponding atomic motions, such as stretching, bending, and torsional modes. This detailed understanding of the molecule's vibrational landscape is invaluable for confirming its identity and for studying intermolecular interactions.

Table 1: Representative Vibrational Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3300 | researchgate.net |

| C=O | Stretching | ~1638 | researchgate.net |

| C-Cl | Stretching | ~738 | researchgate.net |

| C-Br | Stretching | ~576 | researchgate.net |

Note: The wavenumbers are approximate and can vary based on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. jchps.comomicsonline.orgslideshare.net For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. jchps.com In this compound, one would expect to observe a signal for the proton on the pyrazinone ring and another for the N-H proton. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. The coupling between adjacent protons, if any, would provide further structural insights.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them. For example, the carbonyl carbon (C=O) would appear at a significantly downfield chemical shift compared to the other ring carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for a more detailed structural analysis. researchgate.netnih.gov COSY experiments establish proton-proton correlations, while HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for definitively assigning all the proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (Ring) | 7.0 - 8.0 | Singlet | N/A |

| ¹H (N-H) | 10.0 - 12.0 | Broad Singlet | N/A |

| ¹³C (C=O) | 150 - 160 | Singlet | N/A |

| ¹³C (C-Cl) | 140 - 150 | Singlet | N/A |

| ¹³C (C-Br) | 110 - 120 | Singlet | N/A |

| ¹³C (C-H) | 125 - 135 | Singlet | N/A |

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry Techniques in Mechanistic and Purity Assessments

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition of a molecule with high accuracy and for assessing its purity. For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₄H₂BrClN₂O. cymitquimica.comlab-chemicals.com The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the arrangement of atoms. For instance, the loss of a bromine or chlorine atom, or a carbonyl group, would result in specific fragment ions that can be detected and analyzed.

HRMS is also a powerful tool for purity assessment. The presence of impurities, even in small amounts, can be detected as additional peaks in the mass spectrum. The high sensitivity and resolution of the technique allow for the identification and quantification of these impurities, which is crucial for quality control in both research and industrial settings.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄H₂BrClN₂O | cymitquimica.comlab-chemicals.com |

| Molecular Weight | 209.43 g/mol | lab-chemicals.com |

| Exact Mass | 208.90424 Da (for the most abundant isotopes) | nih.gov |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The process involves growing a suitable single crystal of the compound and then irradiating it with X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. The resulting structural data are highly accurate and provide an unambiguous picture of the molecule's solid-state structure.

In a related heterocyclic system, 6-bromopyrrolizin-3-one, X-ray crystallography revealed a planar molecular structure with specific bond lengths for the C-N and C=O bonds within the lactam unit. psu.edu Similar detailed structural parameters would be obtained for this compound, including the precise bond lengths of the C-Br and C-Cl bonds, and the geometry of the pyrazinone ring. This information is invaluable for understanding the molecule's reactivity, its intermolecular interactions in the solid state (such as hydrogen bonding), and for validating the results of computational modeling studies.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloropyrazin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. This method, rooted in quantum mechanics, provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 6-Bromo-3-chloropyrazin-2(1H)-one, DFT calculations can elucidate fundamental aspects of its molecular architecture and electron distribution.

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

While the pyrazinone ring is largely planar, conformational analysis is crucial for understanding the orientation of the exocyclic atoms and any potential puckering of the ring. For this compound, the planarity of the pyrazinone ring system is a key feature, with the bromine and chlorine atoms lying in or very close to the plane of the ring. The tautomeric form, 2-hydroxy-6-bromo-3-chloropyrazine, can also be computationally explored to determine its relative stability compared to the pyrazinone form. Typically, the pyrazinone tautomer is found to be the more stable form.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p)) Note: This data is hypothetical and for illustrative purposes, as specific computational studies on this exact molecule are not readily available in the public domain. The values are based on typical bond lengths and angles for similar heterocyclic compounds.

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.38 |

| N1-C6 Bond Length (Å) | 1.35 |

| C6-C5 Bond Length (Å) | 1.39 |

| C5-N4 Bond Length (Å) | 1.33 |

| N4-C3 Bond Length (Å) | 1.37 |

| C3-C2 Bond Length (Å) | 1.45 |

| C6-Br Bond Length (Å) | 1.89 |

| C3-Cl Bond Length (Å) | 1.73 |

| C2=O Bond Length (Å) | 1.22 |

| N1-C2-N4 Angle (°) | 118.5 |

| C2-N4-C5 Angle (°) | 120.0 |

| N4-C5-C6 Angle (°) | 121.5 |

| C5-C6-N1 Angle (°) | 119.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of high negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrazinone ring, indicating their Lewis basicity and potential for hydrogen bonding. The areas around the hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The halogen atoms, bromine and chlorine, can exhibit dual character. While they are electronegative, they can also possess a region of positive potential on their outermost surface, known as a "sigma-hole," which allows for halogen bonding interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is likely to be localized on the pyrazinone ring, particularly on the electron-rich nitrogen and oxygen atoms. The LUMO, on the other hand, is expected to be distributed over the entire ring system, with significant contributions from the carbon atoms attached to the electronegative halogen and oxygen atoms. A smaller HOMO-LUMO gap would suggest a higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311G(d,p)) Note: This data is hypothetical and for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For instance, theoretical studies could explore the mechanism of nucleophilic substitution at the carbon atoms bearing the chlorine or bromine atoms. By calculating the activation energies for the substitution at each position, it is possible to predict which halogen is more likely to be displaced. Such studies would involve locating the transition state structures for the attack of a nucleophile and calculating the energy barrier for the reaction to proceed.

Prediction of Site-Selectivity in Synthetic Transformations (e.g., Suzuki-Miyaura Coupling)

A significant application of computational chemistry is the prediction of site-selectivity in reactions where multiple reactive sites exist. In this compound, the presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyrazinone ring presents a challenge for regioselective synthesis, such as in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Theoretical calculations can help predict which C-X (C-Br or C-Cl) bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step. This can be assessed by calculating the bond dissociation energies of the C-Br and C-Cl bonds or by modeling the entire catalytic cycle. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in such reactions, suggesting that Suzuki-Miyaura coupling would preferentially occur at the C6 position (bearing the bromine atom). Computational studies can provide quantitative predictions of this selectivity.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 3D-Energy Framework)

Understanding the intermolecular interactions in the solid state is crucial for predicting and controlling the crystal packing and, consequently, the physical properties of a material. Computational tools like Hirshfeld surface analysis and 3D-energy framework calculations are invaluable for this purpose.

The 3D-energy framework provides a visual representation of the interaction energies between molecules in a crystal lattice. This allows for a quantitative assessment of the strength of different intermolecular interactions and helps to understand the topology and stability of the crystal structure. The framework is typically represented by cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the interaction energy.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor for Advanced Polycyclic and Heterocyclic Systems

The inherent reactivity of the dihalogenated pyrazinone structure of 6-Bromo-3-chloropyrazin-2(1H)-one suggests its utility in the synthesis of fused ring systems. The differential reactivity of the C-Br and C-Cl bonds could, in principle, be exploited for sequential, site-selective cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These transformations are foundational in the construction of polycyclic and complex heterocyclic frameworks that are often at the core of medicinally relevant molecules.

For instance, one could envision a synthetic route where the more reactive C-Br bond undergoes an initial coupling reaction, followed by a subsequent transformation at the C-Cl position. This stepwise functionalization would allow for the controlled introduction of different substituents, leading to the formation of pyrazino-fused heterocycles. However, specific examples and detailed experimental procedures for such transformations involving this compound are not readily found in the current body of scientific literature. While the synthesis of various pyrazole (B372694) and pyrazine (B50134) derivatives is well-documented, the specific use of this particular starting material is not a prominent feature of these reports. nih.govresearchgate.net

Scaffold for the Design and Construction of Chemically Diverse Libraries

The concept of a "scaffold" is central to combinatorial chemistry and the generation of chemical libraries for high-throughput screening. A scaffold provides the core structure upon which a variety of substituents can be appended to create a large number of related compounds. The structure of this compound, with its multiple reactive sites, makes it a theoretical candidate for such a role.

The two halogen atoms and the N-H group of the pyrazinone ring offer three potential points of diversification. This would allow for the creation of a three-dimensional library of compounds, expanding the chemical space explored in drug discovery programs. The generation of such libraries is crucial for identifying new hit compounds against a wide range of biological targets. frontiersin.org Despite this theoretical potential, there is a lack of published studies that explicitly describe the use of this compound as a central scaffold in the construction of a chemically diverse library. While many diverse chemical libraries have been created, the contribution of this specific pyrazinone is not highlighted.

Applications in Target-Oriented Synthesis of Complex Chemical Structures

Target-oriented synthesis aims to create a specific, often complex, molecule with a known or predicted biological activity. This approach relies on a strategic and efficient synthetic route, often employing versatile building blocks that can be elaborated into the final target.

Given its halogenated and heterocyclic nature, this compound could potentially serve as a key intermediate in the synthesis of complex natural products or designed bioactive molecules. The pyrazine core is a feature of various biologically active compounds. mdpi.com However, the literature on total synthesis and medicinal chemistry does not currently feature prominent examples where this compound is a critical starting material or intermediate. While the synthesis of complex molecules is a vibrant area of chemical research, the role of this particular compound appears to be underexplored or undocumented. nih.govbangor.ac.uk

Structure Reactivity and Structure Property Relationships Within the Pyrazinone Class Chemical Perspective

Influence of Halogenation Pattern on Reactivity Profiles

The reactivity of the pyrazinone ring is significantly influenced by the nature and position of its substituents. In 6-Bromo-3-chloropyrazin-2(1H)-one, the presence of two different halogen atoms at positions 3 and 6 dictates the molecule's reactivity, particularly in nucleophilic substitution reactions, which are common for electron-deficient aromatic systems.

The pyrazinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and the carbonyl group. This deficiency is further amplified by the inductive electron-withdrawing effects of the bromine and chlorine atoms. As a result, the carbon atoms of the pyrazine (B50134) ring are electrophilic and susceptible to attack by nucleophiles.

The relative reactivity of the C-Br versus the C-Cl bond towards nucleophilic substitution is a key aspect of the compound's chemical profile. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group's ability to depart is a crucial factor. For halogens, the bond strength to carbon and the stability of the resulting halide anion are important considerations. While the C-F bond is the strongest and F- is the poorest leaving group among halogens in many contexts, the "element effect" in SNAr reactions often shows a reactivity order of F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong inductive effect of the more electronegative halogens that polarize the carbon-halogen bond.

However, in the context of this compound, other factors come into play. The position of the halogen also governs its reactivity. The carbon at the 6-position is para to the carbonyl group, while the carbon at the 3-position is ortho to it. Both positions are activated towards nucleophilic attack. In analogous systems like 3-bromo-6-chloropyridin-2(1H)-one, it has been observed that the bromine at the 3-position can be more reactive than the chlorine at the 6-position, a phenomenon attributed to reduced steric hindrance at the 3-position. bangor.ac.uk A similar trend could be anticipated for this compound, where a nucleophile might preferentially attack the C-Cl bond at the 3-position.

The synthesis of related halogenated pyrazines, often as intermediates for antiviral drugs like favipiravir, provides further insight into the reactivity of the pyrazine core. lab-chemicals.combldpharm.comnih.gov These syntheses often involve the sequential displacement of halogens, highlighting the differential reactivity of various positions on the pyrazine ring.

Electronic and Steric Effects of Substituents on Ring System Stability and Aromaticity

The stability and aromaticity of the pyrazinone ring in this compound are a consequence of the interplay between the inherent properties of the pyrazinone core and the electronic and steric effects of the halogen substituents.

Steric Effects: The size of the halogen atoms can also influence the geometry and stability of the molecule. Bromine is larger than chlorine, and its presence at the 6-position could lead to steric hindrance with adjacent substituents or during the approach of a reactant. Steric effects can influence the planarity of the ring system and, consequently, its aromaticity. In related halogenated compounds, the presence of bulky substituents can lead to increased strain and reduced conformational flexibility. bangor.ac.uk

Below is a table summarizing the key electronic and steric properties of the substituents in this compound.

| Substituent | Position | Electronic Effect | Steric Effect (van der Waals radius, Å) |

| Bromine | 6 | -I > +R | 1.85 |

| Chlorine | 3 | -I > +R | 1.75 |

| Carbonyl (=O) | 2 | -I, -R | - |

| Nitrogen | 1, 4 | -I | - |

Tautomerism and its Impact on Chemical Behavior and Reactivity

Pyrazin-2(1H)-ones, including this compound, can exist in different tautomeric forms. Tautomerism is the equilibrium between two or more structural isomers that are readily interconvertible, most often by the migration of a proton. For this compound, the primary tautomeric equilibrium is between the lactam (amide) form and the lactim (enol) form.

Lactam form: this compound

Lactim form: 6-Bromo-3-chloro-2-hydroxypyrazine

The position of this equilibrium is crucial as the two tautomers exhibit different chemical properties. The lactam form has an acidic N-H proton, while the lactim form has an acidic O-H proton and a more aromatic pyrazine ring. The predominant tautomer in a given state (solid, solution) depends on factors such as the solvent, temperature, and the electronic nature of the substituents.

In many related heterocyclic systems, such as pyridinones and pyrazolones, the lactam form is generally the more stable and predominant tautomer. Spectroscopic evidence, such as the presence of a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum (typically around 1650-1700 cm⁻¹) and the chemical shift of the N-H proton in the nuclear magnetic resonance (NMR) spectrum, can be used to identify the dominant tautomeric form. For instance, in the analogous 3-bromo-6-chloropyridin-2(1H)-one, the enolic proton (O-H) appears as a singlet near δ 12–13 ppm in the ¹H NMR spectrum, while the carbonyl carbon (C=O) resonates at approximately 160–165 ppm in the ¹³C NMR spectrum, confirming the presence of the lactam tautomer. bangor.ac.uk

The tautomeric equilibrium has a direct impact on the reactivity of the molecule. The lactam form can undergo N-alkylation and N-acylation reactions, while the lactim form can undergo O-alkylation and O-acylation. The presence of the more nucleophilic nitrogen in the lactam form and the more acidic proton on the nitrogen can also influence its participation in hydrogen bonding and other intermolecular interactions.

The following table illustrates the potential tautomeric forms of the compound:

| Tautomeric Form | Structure | Key Features |

| Lactam (Amide) |  | Carbonyl group (C=O), N-H bond |

| Lactim (Enol) |  | Hydroxyl group (O-H), fully aromatic pyrazine ring |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Pyrazinone Scaffolds

The synthesis of pyrazinone derivatives is continually evolving, with a strong emphasis on developing greener and more efficient protocols. researchgate.netmdpi.com Traditional methods often involve multiple steps and the use of hazardous reagents. nih.gov Modern approaches are increasingly focused on sustainability, cost-effectiveness, and environmental benignity. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov This technique, particularly when combined with solvent-free conditions, represents a significant step towards greener chemical processes. nih.gov

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technology is being adapted for the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the potential for safer, scalable, and more efficient production of pyrazinone-based compounds. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. For instance, Lipozyme® TL IM has been successfully used to catalyze the synthesis of pyrazinamide derivatives, showcasing the potential of biocatalysis in creating these scaffolds under mild conditions. nih.gov

Solid-Phase Synthesis: The first solid-phase synthesis of the 2(1H)-pyrazinone scaffold has been described, a method that facilitates the creation of diverse libraries of compounds for biological screening. nih.govacs.org This approach allows for the easy introduction of a variety of substituents at different positions of the pyrazinone ring. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Scaffolds

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

The halogen atoms on 6-Bromo-3-chloropyrazin-2(1H)-one provide handles for a multitude of chemical transformations. Future research will delve into unconventional reactivity to forge new molecular architectures. This includes the use of transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The exploration of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly promising avenue for generating diverse analogues. nih.gov This strategy allows for the rapid generation of derivatives from a common intermediate, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Advanced Computational Modeling for Reaction Prediction and Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights that complement experimental work. mdpi.com Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, stability, and reactivity of molecules like pyrazine (B50134) derivatives. researchgate.netnih.gov

Key applications in the context of pyrazinone research include:

Reaction Mechanism Studies: Computational modeling can elucidate complex reaction pathways, identify transient intermediates, and calculate activation energies, providing a detailed, molecular-level understanding of chemical transformations. mdpi.com

Prediction of Properties: Quantum chemical parameters derived from DFT calculations can help predict various properties of novel pyrazinone derivatives, guiding the synthesis of compounds with desired characteristics. researchgate.netrsc.org

Rational Design: By simulating the interaction of pyrazinone derivatives with biological targets, such as enzymes or receptors, computational docking studies can inform the rational design of new, more potent bioactive molecules. nih.gov

Reaction Prediction: Emerging machine learning and AI-driven models are being developed to predict the outcomes of chemical reactions, which can accelerate the discovery of new transformations and synthetic routes. arxiv.orgarxiv.org These tools can analyze vast amounts of reaction data to identify patterns and predict the feasibility of novel reactions. arxiv.org

Table 2: Computational Approaches in Pyrazinone Research

Innovations in Derivatization Strategies for Expanded Chemical Diversity

The ability to easily and selectively modify a core scaffold is crucial for exploring its chemical and biological potential. For a molecule like this compound, the two distinct halogen atoms offer opportunities for sequential and site-selective derivatization. Innovations in this area are focused on expanding the toolkit of reactions available to chemists.

Late-stage functionalization is a key strategy that enables the diversification of complex molecules at a late point in the synthetic sequence. nih.gov This is particularly advantageous for creating libraries of analogues for screening purposes. Furthermore, developing novel catalytic systems that can selectively activate one halogen over the other in di-halogenated pyrazinones will be a significant step forward. This would allow for a programmed and highly controlled approach to building molecular complexity, opening up new avenues for the discovery of pyrazinone-based compounds with unique properties and functions. The development of diverse derivatization strategies is essential for generating novel compounds that would otherwise be difficult to access through traditional synthetic methods. nih.gov

Q & A

Q. Q1: What are the most reliable synthetic routes for 6-Bromo-3-chloropyrazin-2(1H)-one?

A: The compound is typically synthesized via bromination and cyclization reactions. A common approach involves:

- Step 1 : Bromination of a pyrazinone precursor using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Step 2 : Chlorination at the 3-position using POCl₃ or other chlorinating agents.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).

- Optimize stoichiometry to minimize byproducts like dihalogenated derivatives.

Table 1 : Representative Reaction Conditions

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 6h | 65–75 | >95% | |

| Chlorination | POCl₃, reflux, 12h | 70–80 | >97% |

Advanced Challenges in Synthesis

Q. Q2: How can regioselectivity be controlled during halogenation to avoid dihalogenation byproducts?

A: Regioselectivity is influenced by:

- Electronic Effects : Electron-deficient positions (e.g., para to existing substituents) favor halogenation. Use directing groups like amines or carbonyls to guide reactivity .

- Steric Hindrance : Bulky reagents (e.g., NBS over Br₂) reduce undesired substitution at sterically crowded positions .

- Temperature Control : Lower temperatures (0–25°C) slow reaction kinetics, improving selectivity .

Example : In 5-Bromo-6-chloropyrazin-2-amine, bromination precedes chlorination due to the activating effect of the amine group .

Basic Characterization Techniques

Q. Q3: What spectroscopic methods are critical for confirming the structure of this compound?

A: Key techniques include:

- ¹H/¹³C NMR : Identify protons adjacent to halogens (e.g., deshielded signals at δ 7.5–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680–1720 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 236.90 for C₄H₃BrClN₂O) .

Table 2 : Representative NMR Data

| Proton Position | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazinone C-H | 8.2 | Singlet | |

| Adjacent to Br | 7.8 | Doublet |

Advanced Structural Analysis

Q. Q4: How can X-ray crystallography resolve ambiguities in molecular conformation?

A: Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirm halogen placement (e.g., Br–C bond length ~1.89 Å) .

- Torsional Angles : Assess planarity of the pyrazinone ring (e.g., dihedral angles <5° for planar structures) .

Example : A related chromenone derivative showed triclinic symmetry (space group P1) with unit cell parameters a=8.08 Å, b=12.68 Å, c=14.44 Å .

Reactivity and Functionalization

Q. Q5: How does the bromine atom influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

A: Bromine acts as a leaving group in Pd-catalyzed couplings. Key factors:

- Catalyst System : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O .

- Optimization : Adjust base (e.g., K₂CO₃) and temperature (80–100°C) to enhance coupling efficiency .

Case Study : A quinolinone derivative underwent Suzuki coupling with 4-methoxyphenylboronic acid, achieving >80% yield .

Handling and Safety

Q. Q6: What safety protocols are recommended for handling this compound?

A:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., HBr during decomposition) .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Biological Activity Assessment

Q. Q7: What methodologies are used to evaluate its biological activity (e.g., enzyme inhibition)?

A:

- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to assess IC₅₀ values .

Data Contradictions

Q. Q8: How should researchers address discrepancies in reported solubility data?

A:

- Reproducibility : Validate solubility in multiple solvents (e.g., DMSO, ethanol) under standardized conditions .

- Documentation : Report temperature, solvent purity, and equilibration time to enable cross-study comparisons .

Advanced Reaction Optimization

Q. Q9: What strategies improve yield in large-scale synthesis?

A:

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions .

Computational Modeling

Q. Q10: How can DFT calculations predict reactivity trends?

A:

- HOMO-LUMO Analysis : Identify electrophilic/nucleophilic sites (e.g., Br as an electrophilic center) .

- Transition State Modeling : Simulate reaction pathways to optimize halogenation regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.